3,5-Dimethoxypyridazine
Overview
Description
3,5-Dimethoxypyridazine is an organic compound with the molecular formula C6H8N2O2. It belongs to the pyridazine family, characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 2. The presence of methoxy groups at positions 3 and 5 of the pyridazine ring imparts unique chemical properties to this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dimethoxypyridazine typically involves the methoxylation of pyridazine derivatives. One common method is the reaction of 3,5-dichloropyridazine with sodium methoxide, resulting in the substitution of chlorine atoms with methoxy groups . The reaction is usually carried out in a solvent such as methanol under reflux conditions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency .
Chemical Reactions Analysis
Types of Reactions: 3,5-Dimethoxypyridazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridazine oxides.
Reduction: Reduction reactions can convert it into amino derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like sodium methoxide or other nucleophiles can be employed for substitution reactions
Major Products:
Oxidation: Pyridazine oxides.
Reduction: Amino derivatives of pyridazine.
Substitution: Various substituted pyridazines depending on the nucleophile used
Scientific Research Applications
3,5-Dimethoxypyridazine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with specific properties, such as energetic materials .
Mechanism of Action
The mechanism of action of 3,5-Dimethoxypyridazine involves its interaction with various molecular targets. The methoxy groups enhance its ability to participate in hydrogen bonding and other intermolecular interactions. These interactions can influence the compound’s reactivity and its ability to bind to specific enzymes or receptors, thereby modulating biological pathways .
Comparison with Similar Compounds
3,5-Dichloropyridazine: A precursor in the synthesis of 3,5-Dimethoxypyridazine.
3,5-Diaminopyridazine: Another derivative with different functional groups.
3,5-Dinitropyridazine: Known for its energetic properties
Uniqueness: this compound is unique due to the presence of methoxy groups, which impart distinct chemical and physical properties. These properties make it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
3,5-dimethoxypyridazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2/c1-9-5-3-6(10-2)8-7-4-5/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTMOTKXYVAQITD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NN=C1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10291765 | |
Record name | 3,5-dimethoxypyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10291765 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2096-20-0 | |
Record name | 2096-20-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77857 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3,5-dimethoxypyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10291765 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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